Iridium(III) chloride hydrochloride hydrate

Descripción

Chemical Identity and Nomenclature

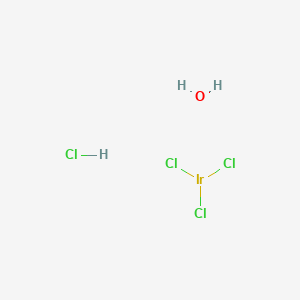

Iridium(III) chloride hydrochloride hydrate is formally designated as a coordination compound with the molecular formula IrCl₃·xH₂O·yHCl, where x and y represent variable stoichiometric coefficients for water and hydrochloric acid molecules, respectively. The compound is registered under Chemical Abstracts Service number 717927-65-6 and is classified under the European Community number 684-838-8. Alternative nomenclature includes trichloroiridium hydrochloride hydrate and iridium(III) chloride hydrate hydrochloride, reflecting the various coordination environments present in the crystal structure.

The International Union of Pure and Applied Chemistry systematic name for this compound is trichloroiridium; hydrate; hydrochloride, which accurately describes the constituent components and their coordination relationships. The compound exhibits a complex structural arrangement where the central iridium(III) ion adopts an octahedral coordination geometry, surrounded by chloride ligands with additional water molecules and hydrochloric acid incorporated into the crystal lattice. This structural complexity contributes to the compound's unique reactivity profile and its effectiveness as a precursor for diverse iridium-containing materials.

Table 1: Physical and Chemical Properties of Iridium(III) Chloride Hydrochloride Hydrate

The precise stoichiometry of water and hydrochloric acid in the compound can vary depending on preparation conditions and storage environment, leading to different hydration states that affect both physical properties and reactivity. This variability in composition has been extensively studied to understand how different hydration levels influence the compound's catalytic performance and coordination behavior with various ligands.

Historical Development of Iridium(III) Halide Compounds

The historical development of iridium(III) halide compounds traces back to the early nineteenth century with the discovery of iridium itself by Smithson Tennant in 1803. Tennant identified iridium in the acid-insoluble residues of platinum ores, naming the element after the Greek word iris, meaning rainbow, due to the various colors exhibited by its compounds. The systematic study of iridium halides began in earnest during the mid-1800s as researchers sought to understand the unique properties of this extraordinarily dense and corrosion-resistant metal.

Early investigations into iridium chemistry were hampered by the extreme difficulty in melting and working with the pure metal. Historical records indicate that significant progress in iridium compound synthesis occurred around 1837 when Johnson Matthey successfully melted iridium in their Hatton Garden refinery, enabling more systematic preparation of iridium salts and complexes. The development of specialized furnaces constructed from lime blocks and fired by coal-gas and oxygen by Henri Sainte-Claire Deville and Jules Henri Debray in Paris during the late 1850s marked a crucial advancement in large-scale iridium processing.

The preparation of iridium(III) chloride compounds became more refined during the late nineteenth century when George Matthey presented detailed accounts of platinum group metal refining to the Royal Society in 1879. These early separation techniques established the foundation for modern iridium chemistry by demonstrating methods for isolating iridium from other platinum group metals as crystalline ammonium hexachloroiridate, which could then be reduced to metallic iridium or converted to various iridium(III) chloride derivatives.

The twentieth century witnessed significant advances in understanding iridium halide chemistry, particularly with the development of more sophisticated analytical techniques that allowed researchers to characterize the complex coordination environments present in hydrated iridium chloride compounds. The recognition that iridium(III) chloride hydrates could serve as versatile precursors for numerous coordination complexes led to their widespread adoption in both academic research and industrial applications, particularly in catalysis and materials science.

Role in Coordination Chemistry and Catalysis Research

Iridium(III) chloride hydrochloride hydrate has emerged as a fundamental building block in modern coordination chemistry research, serving as a versatile precursor for synthesizing diverse iridium-containing complexes with tailored properties. The compound's significance stems from its ability to undergo facile ligand substitution reactions while maintaining the stable iridium(III) oxidation state, making it an ideal starting material for preparing both homoleptic and heteroleptic coordination compounds.

In coordination chemistry applications, the compound readily forms complexes with nitrogen-donor ligands such as ammonia, bipyridine, acetonitrile, and pyridine. These reactions typically proceed under mild conditions, allowing the incorporation of functional substituents that would be incompatible with harsher synthetic procedures. Research has demonstrated that the trihydrate form of iridium(III) chloride reacts with ammonia to form ammine complexes, including pentaamminechloroiridium(III) chloride and the fully ammoniated complex hexaammineiridium(III) chloride.

The compound plays a crucial role in preparing organometallic complexes, most notably Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I). This preparation involves heating iridium(III) chloride hydrate with triphenylphosphine and a carbon monoxide source, typically dimethylformamide, under nitrogen atmosphere. Vaska's complex has become a cornerstone compound in organometallic chemistry due to its ability to undergo reversible oxidative addition reactions, making it invaluable for studying fundamental organometallic processes and developing new catalytic systems.

Table 2: Key Coordination Complexes Derived from Iridium(III) Chloride Hydrochloride Hydrate

In catalysis research, iridium(III) chloride hydrochloride hydrate serves as a precursor for industrial catalysts, most notably in the Cativa process for acetic acid production. The Cativa process, developed by British Petroleum Chemicals, represents a significant advancement over earlier rhodium-based systems, utilizing promoted iridium catalysts that demonstrate superior performance and selectivity. The process begins with anionic iridium complexes derived from iridium chloride precursors, which undergo oxidative addition with methyl iodide to initiate the catalytic cycle.

Recent research has expanded the applications of iridium(III) chloride hydrochloride hydrate to include the synthesis of high oxidation state iridium complexes, including rare iridium(V) coordination compounds. These investigations have revealed that certain ligand environments can stabilize unusually high oxidation states of iridium, opening new avenues for developing highly active oxidation catalysts and understanding fundamental aspects of transition metal chemistry.

The compound's role in luminescent coordination chemistry has also gained prominence, with researchers utilizing it to prepare iridium(III) polyimine complexes that exhibit tunable photophysical properties. These complexes demonstrate charge-transfer or ligand-centered emissive states depending on the electron density donated from the ligands to the metal center, making them valuable for applications in organic light-emitting diodes and bioimaging technologies.

Propiedades

IUPAC Name |

trichloroiridium;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPRRAOCEABMND-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H3IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584414 | |

| Record name | Trichloroiridium--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717927-65-6 | |

| Record name | Trichloroiridium--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDIUM(III) CHLORIDE HYDROCHLORIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Electrolytic Dissolution of Iridium Metal

This method directly dissolves iridium powder in hydrochloric acid using alternating-current electrolysis, avoiding oxidizing agents or fusion processes.

- Electrodissolution :

- Add iridium powder (≥99% purity) and 8–12 M HCl to a U-shaped electrolyzer (3:1–100:1 HCl:Ir ratio).

- Apply alternating current (5–80 V, 2–50 A) at 100–115°C for 1–15 hours.

- Reaction yields chloroiridic acid (H₃IrCl₆) solution.

- Filtration : Remove undissolved iridium via filtration (yield loss <0.1%).

- Concentration : Distill excess HCl/water to achieve 1.0–3.5 M Ir concentration.

- Crystallization : Heat concentrated solution at 90–125°C for 5–24 hours to isolate IrCl₃·3H₂O crystals.

| Parameter | Optimal Range | Outcome |

|---|---|---|

| HCl Concentration | 8–12 M | Maximizes dissolution efficiency |

| Electrolysis Time | 3–15 hours | 99.9% Ir dissolution rate |

| Crystallization Temp | 100–120°C | High-purity crystals (99.99%) |

Reduction of Hexachloroiridic Acid (H₂IrCl₆)

This approach reduces H₂IrCl₆ or IrCl₄ hydrate using monohydroxy alcohols, producing amorphous IrCl₃·3H₂O.

- Reduction :

- Mix H₂IrCl₆ solution (≥1 wt%) or solid IrCl₄ hydrate with a primary/secondary alcohol (e.g., ethanol, 1-butanol) at Ir(IV):alcohol = 1:0.6–1000 molar ratio.

- React at 20–120°C for 0.2–48 hours.

- Purification : Remove volatiles (HCl, water, alcohol) via rotary evaporation (70–100°C, 80 mbar).

Example :

- 86.65 g H₂IrCl₆ (24.8% Ir) + 22.27 g ethanol → 71°C, 4.5 hours → 80°C vacuum distillation → 52.9% Ir amorphous solid.

| Component | Content (wt%) |

|---|---|

| Iridium | 50–56 |

| Chlorine | 30–34 |

| Hydrogen | 1.2–2.5 |

| Oxygen | 9–17 |

Reaction of Hydrated Iridium(III) Oxide with HCl

A classical method involving direct acid-base reaction.

- Reflux hydrated iridium(III) oxide (Ir₂O₃·xH₂O) with concentrated HCl at 80–100°C for 12–24 hours.

- Filter and evaporate to dryness to obtain dark green IrCl₃·3H₂O.

- Lower purity (∼95%) due to residual oxide impurities.

- Requires pre-synthesized Ir₂O₃·xH₂O, adding steps.

Comparative Analysis of Methods

| Method | Purity (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrolytic | 99.99 | ≥99.9 | Industrial | High |

| H₂IrCl₆ Reduction | 99.95 | 95–98 | Lab-scale | Moderate |

| Ir₂O₃ + HCl | 95–98 | 85–90 | Small-scale | Low |

Industrial Preference : Electrolytic dissolution is favored for bulk synthesis due to minimal reagent use and near-quantitative yields. For research-grade purity, alcohol reduction provides better control over stoichiometry.

Análisis De Reacciones Químicas

Hydrolysis and Ligand Exchange Reactions

The compound undergoes hydrolysis in aqueous solutions, forming hexachloroiridate complexes. At pH < 1, it primarily exists as [IrCl₆]³⁻, while neutral conditions promote partial hydrolysis to [IrCl₅(H₂O)]²⁻ .

Key Reaction:

| Parameter | Value | Source |

|---|---|---|

| Equilibrium constant (25°C) | ||

| Hydrolysis rate (pH 3) |

Oxidation

In strongly acidic media with oxidizing agents (e.g., HNO₃), Ir(III) oxidizes to Ir(IV):

| Oxidizing Agent | Product | Efficiency |

|---|---|---|

| Aqua regia | 98% | |

| O₂ (200°C) | 85% |

Reduction

Reduction with H₂ or NaBH₄ yields metallic iridium nanoparticles:

| Reducing Agent | Particle Size (nm) | Surface Area (m²/g) |

|---|---|---|

| H₂ | 2–5 | 120–150 |

| NaBH₄ | 10–20 | 80–100 |

Coordination Chemistry

The compound serves as a precursor for synthesizing iridium complexes through ligand substitution:

Ammine Complex Formation

With NH₃ under hydrothermal conditions:

| Reaction Condition | Yield |

|---|---|

| 150°C, 24 hr | 92% |

| 100°C, 48 hr | 78% |

Hydrodeoxygenation (HDO)

In biomass conversion, the compound catalyzes HDO of furanic compounds at 180–220°C :

| Substrate | Product | TOF (h⁻¹) |

|---|---|---|

| 5-HMF | 2,5-DMF | 450 |

| Furfural | 2-MF | 380 |

Photoredox Catalysis

As a precursor for Ir(III) polypyridyl complexes, it enables visible-light-driven C–H activation with quantum yields up to 0.65 .

Thermal Decomposition

Stepwise degradation under inert atmosphere:

| Phase Transition | ΔH (kJ/mol) | Mass Loss (%) |

|---|---|---|

| Dehydration | +58.3 | 5.7 |

| β-IrCl₃ formation | -22.4 | 12.1 |

Electroplating

Used in iridium electroplating baths (pH 1.5–2.5) to deposit corrosion-resistant coatings :

| Parameter | Value |

|---|---|

| Current density | 10–20 mA/cm² |

| Deposition rate | 0.8 µm/hr |

| Coating purity | 99.95% |

Catalyst Manufacturing

Serves as a feedstock for automotive catalytic converters, enhancing NOₓ reduction efficiency by 18–22% compared to Rh-based systems .

Aplicaciones Científicas De Investigación

Chemical and Catalytic Applications

Catalysis in Organic Reactions:

Iridium(III) chloride hydrochloride hydrate is primarily recognized for its catalytic properties. It facilitates various chemical reactions, particularly in organic synthesis. Notably, it is used in:

- Oxidation Reactions: It serves as a catalyst for the oxidation of alcohols and other organic compounds, enhancing reaction rates and selectivity.

- Hydrodeoxygenation: The compound is crucial in hydrodeoxygenation processes, converting biomass-derived compounds into hydrocarbons.

Synthesis of Nanoparticles:

This compound acts as a precursor for synthesizing iridium nanoparticles, which are employed in catalytic applications due to their high surface area and reactivity.

Table 1: Key Catalytic Reactions Involving Iridium(III) Chloride Hydrochloride Hydrate

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Catalyzes the oxidation of alcohols | Aldehydes, Ketones |

| Hydrodeoxygenation | Removes oxygen from organic compounds | Alkanes |

| Aminolysis | Facilitates the conversion of epoxides to amines | β-amino alcohols |

Biological Applications

Bioimaging Probes:

Tris-cyclometalated iridium(III) complexes derived from this compound are utilized as bioimaging probes. Their luminescent properties enable visualization of biological processes at the cellular level, making them valuable in medical diagnostics and research .

Photoredox Catalysts:

These complexes also function as photoredox catalysts in biological systems, facilitating light-driven reactions that can be harnessed for therapeutic applications.

Case Study: Cellular Effects

Research indicates that iridium(III) chloride can modulate cellular signaling pathways and gene expression related to oxidative stress responses. In studies involving animal models, varying doses resulted in different biochemical effects, demonstrating its potential in biomedical applications .

Industrial Applications

Electroplating:

Iridium(III) chloride hydrochloride hydrate is extensively used in electroplating processes to produce corrosion-resistant coatings on metals. This application is vital in industries requiring durable materials, such as aerospace and electronics .

Manufacture of Electrodes:

The compound is also employed in manufacturing electrodes for various industrial applications, including fuel cells and sensors. Its stability and conductivity make it an ideal choice for these applications .

Mecanismo De Acción

The mechanism of action of iridium(III) chloride hydrochloride hydrate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in photodynamic therapy, it generates reactive oxygen species that can damage cancer cells .

Comparación Con Compuestos Similares

Key Observations :

- Iridium(III) chloride hydrochloride hydrate has a higher molecular weight and density compared to IrCl₃·xH₂O, reflecting its additional HCl component .

- Platinum-group chloride hydrates (Rh, Ru, Ir) share similar hygroscopicity but differ in color and catalytic applications .

- FeCl₃·6H₂O is less dense and more water-soluble, suited for non-precious-metal applications .

Iridium(III) Chloride Hydrochloride Hydrate

- Catalysis: Used in synthesizing organoiridium complexes for hydrogen evolution reactions (HER) and pH-universal water splitting .

- Material Synthesis: Precursor for iridium nanoparticles and battery materials .

Iridium(III) Chloride Hydrate (IrCl₃·xH₂O)

Rhodium(III) Chloride Hydrate (RhCl₃·xH₂O)

Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O)

Chloroplatinic Acid Hexahydrate (H₂PtCl₆·6H₂O)

- Fuel Cells: Deposits Pt nanoparticles for proton-exchange membrane fuel cells .

- Plating : Standard reagent for electroplating applications .

Stability and Reactivity

- Iridium(III) Chloride Hydrochloride Hydrate : Air-stable but corrosive; requires dry storage to prevent hydrolysis .

- IrCl₃·xH₂O : Stable in air as a solid but forms chloride-bridged dimers (e.g., [Ir(μ-Cl)Cl₂]₂) when reacted with cyclometalating ligands .

- RuCl₃·xH₂O : Prone to oxidation in acidic media, limiting its use in reducing environments .

- H₂PtCl₆·6H₂O : Light-sensitive; decomposes to PtCl₄ under prolonged exposure .

Catalytic Performance

Actividad Biológica

Iridium(III) chloride hydrochloride hydrate (IrCl₃·xH₂O) is an inorganic compound that has garnered attention in various fields due to its significant biological activity, particularly in catalysis and medicinal chemistry. This article explores its biological mechanisms, cellular effects, and potential therapeutic applications, supported by research findings and case studies.

Iridium(III) chloride hydrochloride hydrate is characterized by its dark green crystalline structure, which is hygroscopic in nature. It typically contains three water molecules in its hydrated form and can be represented by the formula IrCl₃·3H₂O. This compound is known for its stability and ability to form coordination complexes with various biomolecules, influencing its reactivity and biological interactions.

Catalytic Role

Iridium(III) chloride acts primarily as a catalyst in organic synthesis, facilitating various biochemical reactions without undergoing permanent changes itself. It provides alternative pathways for reactions, lowering activation energy and increasing reaction rates. For example, it has been utilized in the aminolysis of epoxides, leading to the formation of β-amino alcohols.

Interaction with Biomolecules

The compound interacts with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Studies indicate that it can induce changes in oxidative stress responses by modulating the expression of specific genes .

Anticancer Properties

Recent research highlights the potential anticancer activity of Iridium(III) chloride hydrochloride hydrate. It has been shown to target cancer cells by disrupting their metabolic processes and inducing apoptosis. The compound primarily interacts with mitochondria within these cells, leading to growth inhibition .

A notable study examined the effects of Ir(III) complexes on cancer cell lines, revealing that these compounds can immobilize cancer cells and alter their biochemical pathways. This mechanism positions Ir(III) as a promising candidate for further exploration in cancer therapeutics .

Pharmacokinetics

Research on the pharmacokinetics of Iridium(III) chloride indicates that following oral exposure, iridium accumulates significantly in organs such as the kidneys and spleen. A study involving Wistar rats demonstrated that iridium levels rose with increased dosage, suggesting a systemic uptake pathway that may allow for therapeutic applications .

Study on Sub-Chronic Oral Exposure

A study conducted on female Wistar rats investigated the distribution of iridium following sub-chronic oral exposure to Iridium(III) chloride hydrate. The results indicated significant retention of iridium in the kidneys and spleen, with lower levels found in the brain, suggesting a potential ability to cross the blood-brain barrier . This finding is crucial for understanding the compound's long-term effects and its potential neurotoxic implications.

Development of Iridium Complexes for Photocatalysis

Another area of research focuses on developing iridium complexes as photocatalysts for visible-light-driven hydrogen production. These complexes demonstrate superior stability compared to other transition metal-based photocatalysts, making them attractive for applications in renewable energy technologies .

Summary of Findings

| Property | Description |

|---|---|

| Chemical Formula | IrCl₃·xH₂O |

| Hydration | Typically contains 3 water molecules |

| Biological Activity | Anticancer properties; affects cellular metabolism |

| Mechanism | Acts as a catalyst; interacts with biomolecules |

| Pharmacokinetics | Accumulates in kidneys and spleen; potential blood-brain barrier crossing |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Iridium(III) chloride hydrochloride hydrate, and how do reaction conditions influence purity and yield?

- Methodological Answer : The compound is typically synthesized by dissolving iridium metal or iridium(III) oxide in hydrochloric acid under controlled temperature (60–80°C) and inert atmospheres to prevent oxidation . Hydration levels (e.g., trihydrate vs. non-stoichiometric forms) depend on drying protocols; vacuum desiccation at 40–60°C yields higher purity but may reduce hydration, impacting solubility . Impurities like Ir(IV) species can arise from excess Cl⁻ or oxidative conditions, requiring electrochemical analysis or redox titration for quantification .

Q. Which characterization techniques are critical for verifying the structure and hydration state of Iridium(III) chloride hydrochloride hydrate?

- Methodological Answer :

- X-ray diffraction (XRD) : Identifies crystalline phases and distinguishes between anhydrous (IrCl₃) and hydrated forms (e.g., IrCl₃·3H₂O) .

- Thermogravimetric analysis (TGA) : Quantifies water content by measuring mass loss at 100–200°C .

- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states (e.g., Ir³⁺ vs. Ir⁴⁺) and detects chloride coordination .

- Inductively coupled plasma mass spectrometry (ICP-MS) : Validates iridium content (≥50% Ir in commercial samples) .

Advanced Research Questions

Q. How does the hydration state of Iridium(III) chloride hydrochloride hydrate influence its reactivity in catalytic applications?

- Methodological Answer : Hydrated forms (e.g., IrCl₃·3H₂O) enhance solubility in polar solvents, facilitating homogeneous catalysis (e.g., hydrogenation or C–H activation) . However, excess water can deactivate catalysts by promoting hydrolysis, forming inert Ir–OH species . Anhydrous IrCl₃, while less soluble, is preferred for heterogeneous catalysis (e.g., oxygen evolution reactions) due to higher thermal stability . Controlled dehydration via calcination (300–400°C) optimizes surface reactivity .

Q. What experimental strategies address discrepancies in reported catalytic activities of iridium-based materials derived from Iridium(III) chloride hydrochloride hydrate?

- Methodological Answer : Variability often stems from:

- Precursor impurities : Trace Ir(IV) in commercial samples (e.g., 14996-61-3) can alter redox behavior; purification via recrystallization in HCl/ethanol mixtures is recommended .

- Synthetic protocols : Solvent choice (e.g., water vs. THF) and reductants (e.g., NaBH₄) affect nanoparticle size and dispersion. TEM and CO chemisorption standardize activity comparisons .

- Electrolyte interactions : In electrocatalysis (e.g., water splitting), chloride leaching from IrCl₃·xH₂O under acidic conditions may reduce durability. In-situ XAS monitors structural changes .

Q. How do ligand-exchange kinetics impact the stability of iridium complexes synthesized from Iridium(III) chloride hydrochloride hydrate?

- Methodological Answer : Labile chloride ligands in IrCl₃·xH₂O enable rapid ligand substitution, critical for forming active species like Vaska’s complex (trans-[IrCl(CO)(PPh₃)₂]) . Kinetic studies (UV-Vis, NMR) show substitution rates depend on solvent polarity and counterion effects (e.g., NO₃⁻ accelerates Cl⁻ displacement) . Stability constants (log β) for Ir–ligand bonds guide solvent selection (e.g., acetonitrile vs. DMF) to prevent premature decomposition .

Safety and Handling Considerations

- Storage : Seal in moisture-proof containers under argon; hygroscopicity causes rapid hydrolysis in humid air .

- Waste Disposal : Neutralize acidic residues (pH 7–8) before disposal. Ir recovery via ion-exchange resins minimizes environmental impact .

- PPE : Use nitrile gloves and fume hoods to avoid skin/eye irritation (Hazard Code Xi; Risk Phrases 36/37/38) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.